4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate
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Overview
Description
Boc-L-methionine 4-nitrophenyl ester, commonly known as Boc-Met-ONp, is a chemical compound with the molecular formula C₁₆H₂₂N₂O₆S and a molecular weight of 370.42 g/mol . It is a derivative of methionine, an essential amino acid, and is often used in peptide synthesis due to its protective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Met-ONp is synthesized through the esterification of Boc-L-methionine with 4-nitrophenol. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of Boc-Met-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Met-ONp undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products
Hydrolysis: Boc-L-methionine and 4-nitrophenol.
Substitution: Various Boc-L-methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-Met-ONp has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Met-ONp primarily involves its role as a protecting group in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the amino group of methionine during peptide chain elongation, preventing unwanted side reactions . The 4-nitrophenyl ester serves as an activated ester, facilitating the coupling of methionine to other amino acids or peptide fragments .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine 4-nitrophenyl ester: Similar to Boc-Met-ONp but with alanine instead of methionine.
Boc-L-phenylalanine 4-nitrophenyl ester: Contains phenylalanine instead of methionine.
Uniqueness
Boc-Met-ONp is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can participate in various biochemical reactions, making Boc-Met-ONp particularly useful in the synthesis of sulfur-containing peptides and proteins .
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQSYDCSRCMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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